
5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromomethyl group, a fluoro group, and a trifluoromethyl group attached to the pyridine ring. These substituents confer unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-fluoro-4-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions: 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-fluoro-4-(trifluoromethyl)pyridine.
科学研究应用
Chemistry: 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorinated and brominated pyridines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and polymers. Its unique chemical properties contribute to the development of high-performance products.
作用机制
The mechanism of action of 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoro and trifluoromethyl groups influence the compound’s electronic properties and reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
相似化合物的比较
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine possesses a unique combination of substituents that enhance its reactivity and versatility in chemical synthesis. The presence of both bromomethyl and fluoro groups allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecules .
属性
分子式 |
C7H4BrF4N |
|---|---|
分子量 |
258.01 g/mol |
IUPAC 名称 |
5-(bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2 |
InChI 键 |
JXYPNGYUQCDLHM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1F)CBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)

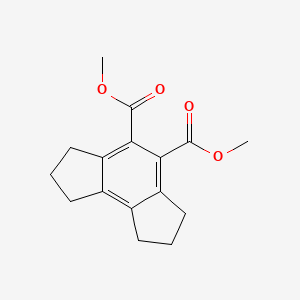
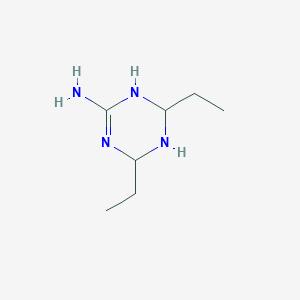
![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)

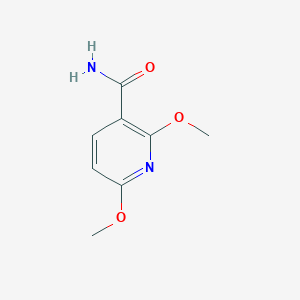
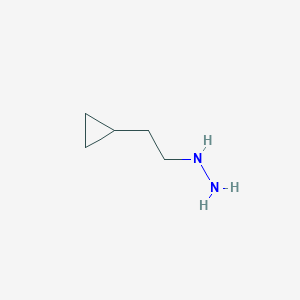
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
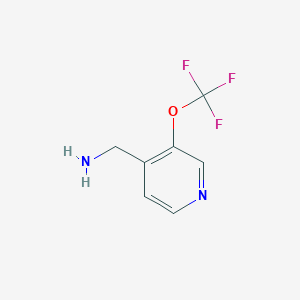

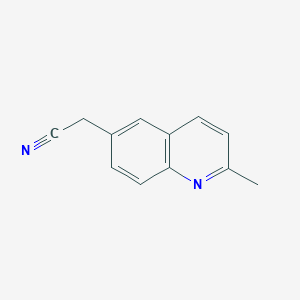

![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
